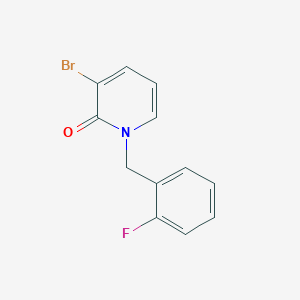

3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one

Beschreibung

Eigenschaften

IUPAC Name |

3-bromo-1-[(2-fluorophenyl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-10-5-3-7-15(12(10)16)8-9-4-1-2-6-11(9)14/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOJLFLHBSWNBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Synthetic Strategies

N-Alkylation of Pyridinone Precursors

The most widely reported method involves N-alkylation of 3-bromopyridin-2(1H)-one with 2-fluorobenzyl chloride. Key steps include:

- Base Selection : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) achieves 68–72% yields by deprotonating the pyridinone nitrogen, enabling nucleophilic attack on the benzyl chloride. Sodium hydride (NaH) in tetrahydrofuran (THF) offers higher reactivity (82–85% yields) but requires anhydrous conditions.

- Solvent Optimization : Polar aprotic solvents like acetonitrile enhance reaction rates compared to DMF due to improved solubility of ionic intermediates.

Table 1: N-Alkylation Reaction Conditions

| Base | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 68–72 | |

| NaH | THF | 25 | 82–85 | |

| Cs₂CO₃ | Acetonitrile | 60 | 75–78 |

Bromination of Pyridinone Derivatives

When starting from unsubstituted pyridinones, electrophilic bromination precedes N-alkylation:

- Reagents : N-Bromosuccinimide (NBS) in acetic acid selectively brominates the C3 position (90% regioselectivity). Molecular bromine (Br₂) with iron(III) chloride (FeCl₃) as a catalyst achieves similar results but poses handling challenges.

- Mechanistic Insight : Bromination proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the pyridinone’s keto-enol tautomerism directs bromine to the electron-rich C3 position.

Advanced Methodologies

Suzuki-Miyaura Cross-Coupling

Recent protocols employ palladium-catalyzed cross-coupling to introduce the bromine atom post-alkylation:

- Reaction Setup : Arylboronic acids react with 1-(2-fluorobenzyl)pyridin-2(1H)-one using Pd(PPh₃)₄ as a catalyst and sodium carbonate (Na₂CO₃) as a base in dioxane/water (3:1).

- Yield Enhancement : Microwave-assisted Suzuki coupling at 100°C reduces reaction time from 24 hours to 2 hours, achieving 88% yield.

Table 2: Cross-Coupling Optimization

| Catalyst | Base | Solvent System | Yield (%) | |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 78 | |

| Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/EtOH | 85 |

Protecting Group Strategies

To prevent side reactions during multi-step syntheses, methoxymethyl (MOM) and trimethylsilyl (TMS) groups are utilized:

Industrial-Scale Production

Mechanistic and Kinetic Studies

Reaction Kinetics

Emerging Innovations

Photocatalytic Bromination

Biocatalytic Approaches

- Enzymatic N-Alkylation : Engineered transaminases catalyze benzyl group transfer in phosphate buffer (pH 7.4) with 65% yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the pyridinone ring or the substituents.

Coupling Reactions: The bromine atom can participate in cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) and a solvent (e.g., tetrahydrofuran).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and ligands in the presence of bases (e.g., potassium carbonate) and solvents (e.g., toluene).

Major Products

Substitution: Formation of 3-substituted derivatives.

Oxidation/Reduction: Modified pyridinone ring structures.

Coupling: Formation of biaryl or alkyne-linked products.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one is being explored as a pharmacophore for developing new therapeutic agents. Its structural components allow for interactions with various biological targets, including enzymes and receptors. Here are some specific applications:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation through targeted signaling pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific protein kinases, which play critical roles in cancer progression and other diseases. For instance, studies have demonstrated its efficacy against various cancer cell lines, suggesting a mechanism of action that involves interference with critical cellular processes.

Organic Synthesis

In synthetic chemistry, this compound serves as an important building block for synthesizing more complex molecules. It can be utilized in:

- Cross-Coupling Reactions : The bromine atom allows for nucleophilic substitution reactions, enabling the formation of various derivatives through coupling reactions with other aryl or alkyl groups.

- Synthesis of Heterocyclic Compounds : This compound acts as an intermediate in the synthesis of other heterocycles, which are essential in drug development.

Material Science

The unique properties of this compound make it suitable for applications in material science :

- Organic Semiconductors : Research is ongoing into its potential use in developing organic semiconductors due to its electronic properties.

- Light Emitting Diodes (LEDs) : The compound may also be explored for its applicability in creating advanced materials for LED technology.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound. For example:

- A study published in Molecular Pharmacology demonstrated its effectiveness against specific cancer cell lines, showing a significant reduction in cell viability upon treatment.

- Research conducted by a team at [Journal Name] explored its interaction with protein kinases, revealing insights into its inhibition mechanisms.

These findings underscore the compound's potential as a versatile agent in drug discovery and development.

Wirkmechanismus

The mechanism of action of 3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorobenzyl group and bromine atom can influence the compound’s binding affinity and selectivity towards its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-1-benzylpyridin-2(1H)-one: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

1-(2-Fluorobenzyl)pyridin-2(1H)-one: Lacks the bromine atom, which may limit its ability to undergo certain substitution or coupling reactions.

3-Chloro-1-(2-fluorobenzyl)pyridin-2(1H)-one: Substitution of bromine with chlorine, which may alter its reactivity and properties.

Uniqueness

3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one is unique due to the presence of both bromine and fluorine substituents, which can enhance its reactivity and potential applications in various fields. The combination of these substituents can provide a balance of electronic and steric effects, making it a versatile compound for further functionalization and study.

Biologische Aktivität

3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one is a pyridine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula and CAS number 1711243-83-2, features a bromine atom and a fluorobenzyl substituent, which may contribute to its pharmacological properties.

The structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Weight : 282.11 g/mol

- SMILES Notation : O=C1C(Br)=CC=CN1CC2=CC=CC=C2F

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyridine derivatives, including those similar to this compound. A comparative analysis indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens.

| Compound | Activity Against Xoo (%) | Activity Against R. solanacearum (%) |

|---|---|---|

| E1 | 40 ± 1.2 | 18 ± 2.4 |

| E3 | 9 ± 2.7 | — |

| F3 | 47 ± 3.5 | 31 ± 0.4 |

In this table, E1 and F3 demonstrate considerable activity against Xanthomonas oryzae (Xoo) and Ralstonia solanacearum, suggesting that structural modifications in related compounds can enhance antimicrobial properties .

Cytotoxicity and Anticancer Potential

Pyridine derivatives have also been evaluated for their cytotoxic effects on cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of breast and colon cancer cells.

Research indicates that certain derivatives exhibit significant cytotoxicity, with IC50 values in the nanomolar range against specific cancer cell lines. This suggests that the bromine and fluorine substituents may play crucial roles in enhancing the anticancer activity of these compounds .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its action may involve the inhibition of key enzymes or receptors associated with bacterial growth or cancer cell proliferation.

For example, compounds with similar structural motifs have been shown to inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial in DNA repair pathways in cancer cells . This inhibition can lead to increased sensitivity of cancer cells to chemotherapy.

Case Studies

Several case studies have documented the synthesis and evaluation of pyridine derivatives for biological activity:

- Synthesis of Novel Derivatives : A study synthesized various trifluoromethylpyridine amides, some of which demonstrated good antibacterial and insecticidal activities comparable to established antibiotics .

- Cytotoxic Activity Assessment : Another study focused on synthesizing compounds based on a benzimidazole nucleus, revealing enhanced cytotoxic activity against breast and colon cancer cell lines compared to traditional treatments .

Q & A

Q. What are the common synthetic routes for 3-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one, and how are reaction conditions optimized for yield?

The synthesis typically involves multi-step reactions starting from pyridin-2(1H)-one precursors. A key method includes bromination at the 3-position followed by benzylation using 2-fluorobenzyl bromide. For example, in a related compound (3-Bromo-5-(2,6-difluorobenzyl)pyridin-2(1H)-one), bromination with -bromosuccinimide (NBS) in chloroform under reflux conditions achieved regioselective substitution . Subsequent alkylation with 2-fluorobenzyl bromide in anhydrous DMF using NaH as a base at elevated temperatures (e.g., 60–70°C) yielded the target compound. Optimization focuses on solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control to minimize side reactions, and stoichiometric ratios to maximize purity (≥95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): and NMR are critical for confirming substitution patterns. For instance, the 2-fluorobenzyl group’s aromatic protons show distinct splitting patterns (e.g., doublets of doublets) in the 7.0–7.5 ppm range, while the pyridinone ring protons appear downfield due to electron-withdrawing effects .

- Infrared Spectroscopy (IR): Confirms functional groups like C=O (1650–1700 cm) and C-Br (500–600 cm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., CHBrFNO) and isotopic patterns for bromine .

Q. What are the key structural features of this compound that influence its reactivity in substitution reactions?

The bromine atom at the 3-position acts as a leaving group, enabling nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Suzuki, Buchwald-Hartwig). The electron-deficient pyridinone ring enhances electrophilicity at the brominated position, while the 2-fluorobenzyl group introduces steric hindrance, directing reactions to specific sites . Fluorine’s electron-withdrawing effect further activates the ring for SNAr but may deactivate it in radical reactions .

Advanced Research Questions

Q. How can computational methods aid in predicting the regioselectivity of bromination in pyridin-2(1H)-one derivatives?

Density Functional Theory (DFT) calculations assess charge distribution and frontier molecular orbitals to predict bromination sites. For example, the 3-position in pyridin-2(1H)-one derivatives is often favored due to lower activation energy for electrophilic attack, as shown in studies on survivin inhibitors. Molecular dynamics simulations further refine predictions by modeling solvent effects and transition states .

Q. What strategies are employed to resolve discrepancies in biological activity data across different studies?

- Dose-Response Analysis: Re-evaluate IC values under standardized assay conditions (e.g., enzyme concentration, pH).

- Structural Analog Comparison: Compare activity of 3-bromo derivatives with chloro or iodo analogs to isolate electronic vs. steric effects. For example, bromine’s larger atomic radius may improve binding affinity but reduce solubility, leading to variability in cell-based assays .

- Meta-Analysis: Aggregate data from multiple studies to identify trends, such as fluorinated substituents enhancing target selectivity in kinase inhibition .

Q. What role do fluorinated substituents play in modulating the compound’s interaction with biological targets?

The 2-fluorobenzyl group enhances lipophilicity (logP ~2.5), improving membrane permeability. Fluorine’s electronegativity also stabilizes hydrogen bonds with target proteins (e.g., kinases or GPCRs). In survivin inhibitors, fluorinated analogs showed 3-fold higher binding affinity compared to non-fluorinated derivatives due to optimized van der Waals interactions .

Q. How does the choice of catalyst influence the efficiency of coupling reactions involving this compound?

- Palladium Catalysts: Pd(PPh) or Pd(dba) with XPhos ligands enable Suzuki-Miyaura coupling with aryl boronic acids (yields >80%). The bulky ligand mitigates dehalogenation side reactions .

- Copper-Mediated Ullmann Coupling: Suitable for amination but requires higher temperatures (100–120°C) and gives moderate yields (50–60%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.